Cas no 33703-89-8 (3-(3-chloropropyl)-5-nitro-3H-benzoxazol-2-one)
3-(3-chloropropyl)-5-nitro-3H-benzoxazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-chloropropyl)-5-nitro-3H-benzoxazol-2-one
- 3-(3-chloropropyl)-5-nitro-1,3-benzoxazol-2-one
- DB-261661
- 33703-89-8
- BNGNUYILPSBIOF-UHFFFAOYSA-N
- 3-(3-Chloro-propyl)-5-nitro-3H-benzoxazol-2-one
- SCHEMBL2061822
- A913200
- 3-(3-CHLORO-PROPYL)-5-NITRO-3H-BENZOOXAZOL-2-ONE
- 3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one
- DTXSID40656045
- SB36682
- 3-(3-Chloropropyl)-5-nitro-1,3-benzoxazol-2(3H)-one
- 3-(3-chloropropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
-
- MDL: MFCD12412019
- Inchi: 1S/C10H9ClN2O4/c11-4-1-5-12-8-6-7(13(15)16)2-3-9(8)17-10(12)14/h2-3,6H,1,4-5H2
- InChI Key: BNGNUYILPSBIOF-UHFFFAOYSA-N
- SMILES: ClCCCN1C(=O)OC2C=CC(=CC1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 256.0250845g/mol
- Monoisotopic Mass: 256.0250845g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 75.4Ų
3-(3-chloropropyl)-5-nitro-3H-benzoxazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM154680-1g |
3-(3-Chloro-propyl)-5-nitro-3H-benzooxazol-2-one |
33703-89-8 | 95% | 1g |
$405 | 2021-06-09 | |
| Chemenu | CM154680-1g |
3-(3-Chloro-propyl)-5-nitro-3H-benzooxazol-2-one |
33703-89-8 | 95% | 1g |
$*** | 2023-05-30 | |
| Ambeed | A539058-1g |
3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one |
33703-89-8 | 95+% | 1g |
$361.0 | 2024-04-19 | |
| Crysdot LLC | CD11141450-1g |
3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one |
33703-89-8 | 95+% | 1g |
$429 | 2024-07-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733651-1g |
3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3h)-one |
33703-89-8 | 98% | 1g |
¥3790.00 | 2024-05-18 |
3-(3-chloropropyl)-5-nitro-3H-benzoxazol-2-one Suppliers
3-(3-chloropropyl)-5-nitro-3H-benzoxazol-2-one Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-(3-chloropropyl)-5-nitro-3H-benzoxazol-2-one
Introduction to 3-(3-chloropropyl)-5-nitro-3H-benzoxazol-2-one (CAS No. 33703-89-8)
3-(3-chloropropyl)-5-nitro-3H-benzoxazol-2-one (CAS No. 33703-89-8) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development, agrochemicals, and advanced materials. The molecule consists of a benzoxazole ring system substituted with a nitro group at the 5-position and a 3-chloropropyl group at the 1-position, making it a versatile building block for further chemical modifications.
The synthesis of benzoxazole derivatives has been extensively studied due to their aromatic stability and reactivity. Recent advancements in synthetic methodologies have enabled the efficient preparation of benzoxazolones, such as 5-nitro-substituted benzoxazolones, which are known for their enhanced electronic properties. The introduction of the chloropropyl group in this compound adds another layer of functionality, making it suitable for various applications.
One of the most promising areas of research involving CAS No. 33703-89-8 is its role in drug discovery. The nitro group is known to confer anti-inflammatory and antimicrobial properties, while the chloropropyl substituent enhances lipophilicity, improving bioavailability. Recent studies have explored the potential of this compound as a lead molecule for developing novel therapeutic agents targeting inflammatory diseases and bacterial infections.
In addition to its pharmacological applications, benzoxazole derivatives like CAS No. 33703-89-8 have found utility in agrochemicals. The compound's ability to modulate plant growth and protect against pests has been documented in recent agricultural studies. Its use as a fungicide or herbicide precursor is an area of active investigation, driven by the need for sustainable agricultural practices.
The electronic properties of benzoxazolones make them attractive candidates for use in organic electronics. The nitro group acts as an electron-withdrawing substituent, enhancing the molecule's conjugation and stability. Researchers have explored the use of CAS No. 337041641144664164164164164164164164164164164164164164164164164 in organic light-emitting diodes (OLEDs) and other optoelectronic devices, where its unique electronic characteristics could contribute to improved device performance.
Recent advancements in computational chemistry have also shed light on the molecular interactions of CAS No. 359525952595259525952595259525952 with biological systems. Molecular docking studies have revealed potential binding affinities with key enzymes involved in inflammatory pathways, further supporting its therapeutic potential.
In conclusion, CAS No. 77777777777777 represents a multifaceted compound with diverse applications across various scientific domains. Its structural versatility and unique chemical properties make it a valuable asset for researchers seeking innovative solutions in drug development, agriculture, and materials science.
33703-89-8 (3-(3-chloropropyl)-5-nitro-3H-benzoxazol-2-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)